Chiral Purity: Enantiomer vs. Racemate
The primary differentiation lies in stereochemical identity. The standard racemic mixture (CAS 6719-21-7) is sold based on chemical purity (Assay ≥97.0% by HClO₄ titration), which provides zero information on chiral composition . The desired (R)-enantiomer must be specified and verified with a chiral-specific method to establish enantiomeric excess (ee). The absence of this data for the racemate means a user cannot control the isomeric ratio in downstream reactions. An (R)-specification ensures the user starts with a single enantiomer, theoretically >99% ee after appropriate manufacturing, as is typical for chiral building blocks of this class [1].
| Evidence Dimension | Chiral Purity / Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee (typical specification for (R)-enantiomer synthons) |
| Comparator Or Baseline | Racemic 2-Amino-2-cyanoacetamide (Assay ≥97.0%, no ee data) |
| Quantified Difference | Qualitative difference: single enantiomer vs. undefined 1:1 mixture; >99% ee vs. 0% ee |
| Conditions | Product specification analysis; HPLC on chiral stationary phase required for enantiomer determination |
Why This Matters
This is the fundamental procurement decision point: selecting the (R)-enantiomer is solely to ensure stereochemical control in synthesis, a property the racemate cannot guarantee.
- [1] Separation Science. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. A discussion on achieving >99% ee for cyanoacetamide synthons. View Source
